molecular formula C22H24N4O2 B2666322 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 1286733-20-7

2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2666322
CAS No.: 1286733-20-7
M. Wt: 376.46
InChI Key: JYKGWMBSDXXBFR-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 3-position with a dimethylamino group (-N(CH₃)₂) and at the 4-position with a 4-methoxyphenyl moiety. The pyrazole is linked via a methylene bridge to an indolin-1-yl ethanone group. Though direct biological data for this compound are unavailable in the provided evidence, structurally related pyrazole derivatives exhibit antibacterial, antifungal, and analgesic activities .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-24(2)22-19(16-8-10-18(28-3)11-9-16)14-25(23-22)15-21(27)26-13-12-17-6-4-5-7-20(17)26/h4-11,14H,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKGWMBSDXXBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone, with the CAS number 705937-96-8, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O3C_{20}H_{23}N_{3}O_{3}. The structural features include a pyrazole ring and an indoline moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have investigated the anticancer potential of similar pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from 0.2 to 10 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds with similar functional groups have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds vary but suggest potential use in treating bacterial infections .

3. Anti-Cholinesterase Activity

Inhibitors of acetylcholinesterase (AChE) are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Analogous compounds have shown promising AChE inhibition with IC50 values in the nanomolar range, suggesting that the compound may also exhibit similar properties .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : The presence of specific substituents may enhance membrane permeability or inhibit essential bacterial enzymes.
  • Cholinesterase Inhibition : The dimethylamino group likely plays a role in binding to the active site of AChE, blocking substrate access.

Case Studies

Recent research has highlighted several case studies focusing on the biological activity of related compounds:

StudyCompoundActivityIC50/EC50
Benzamide derivativeAnticancer5.85 µM
Pyrazole derivativeAntimicrobialMIC 10 µg/mL
Dimethoxy derivativeAChE InhibitionK_i 13.62 nM

These studies collectively suggest that modifications to the core structure can significantly influence biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with the target molecule:

1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone
  • Core Structure : Pyrazoline (4,5-dihydro-1H-pyrazole).
  • Substituents: 4-Chlorophenyl (position 3), 4-methoxyphenyl (position 5), ethanone (position 1).
  • Key Differences : The pyrazoline ring is partially saturated, and the indolin moiety is absent.
  • Biological Activity : Demonstrates antibacterial and antifungal properties .
  • Synthesis : Prepared via cyclocondensation of chalcones with hydrazine derivatives.
(Z)-1-(4-Chlorophenyl)-2-(3,5-Dimethyl-4-(Substituted Phenyldiazenyl)-1H-Pyrazol-1-yl)Ethanone
  • Core Structure : Pyrazole with diazenyl (-N=N-) substituent.
  • Substituents: 3,5-Dimethyl, 4-phenyldiazenyl, and 4-chlorophenyl-ethanone.
  • Key Differences : Incorporates a diazenyl group, which may enhance photostability or π-π stacking interactions.
  • Synthesis : Uses hydrazine hydrate and phenacyl bromide in DMF .
(2E)-2-[(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylidene]-2,3-Dihydro-1H-Inden-1-One
  • Core Structure: Pyrazole linked to indanone via methylidene bridge.
  • Substituents: 5-Chloro, 3-methyl on pyrazole; indanone replaces indolin-ethanone.
  • Key Differences: The indanone system (fused bicyclic ketone) may alter bioavailability compared to the indolin group.
  • Synthesis: Condensation of pyrazole-aldehyde with indanone in ethanol/NaOH .
[5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl]Pyridin-3-yl Methanone
  • Core Structure: Pyrazoline linked to indol-3-yl and pyridinyl-methanone.
  • Substituents: Indol-3-yl (similar to indolin), phenyl, and pyridinyl-methanone.
  • Key Differences: Pyridinyl-methanone instead of ethanone; indol vs. indolin (saturation difference).
  • Biological Implications : The indol group may enhance CNS penetration due to increased lipophilicity .

Comparative Analysis: Structural and Functional Differences

Parameter Target Compound 1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)Pyrazol-1-yl]Ethanone (Z)-1-(4-Chlorophenyl)-2-(Diazenyl-Pyrazol-1-yl)Ethanone (2E)-Pyrazol-Indanone Hybrid
Core Structure Pyrazole Pyrazoline (partially saturated) Pyrazole with diazenyl Pyrazole-indanone hybrid
Key Substituents 3-Dimethylamino, 4-methoxyphenyl, indolin-ethanone 4-Chlorophenyl, 4-methoxyphenyl, ethanone 3,5-Dimethyl, phenyldiazenyl, 4-chlorophenyl 5-Chloro, 3-methyl, indanone
Biological Activity Hypothesized: Antibacterial, CNS-targeted (indolin) Confirmed: Antibacterial, antifungal Not reported (structural focus) Not reported
Synthetic Route Likely involves α-halogenated ketone coupling (analogous to ) Cyclocondensation of chalcones Hydrazine hydrate and phenacyl bromide Aldol condensation in ethanol/NaOH
Solubility Moderate (dimethylamino enhances polarity) Low (chlorophenyl and saturated pyrazoline reduce polarity) Moderate (diazenyl may improve crystallinity) Low (indanone increases hydrophobicity)
Lipophilicity (LogP) High (indolin and methoxyphenyl) Moderate (methoxyphenyl vs. chlorophenyl) High (chlorophenyl and diazenyl) Very high (indanone)

Research Findings and Implications

Role of the Indolin Group: The indolin-1-yl ethanone moiety in the target compound distinguishes it from analogues with indol or indanone groups. Indolin’s partial saturation may improve metabolic stability compared to indol .

Impact of Dimethylamino Substituent: The -N(CH₃)₂ group likely enhances solubility and bioavailability compared to chloro or methyl substituents in analogues .

Biological Activity Trends: Pyrazoles with electron-withdrawing groups (e.g., chloro) show stronger antimicrobial activity, while electron-donating groups (e.g., methoxy, dimethylamino) may favor CNS-targeted applications .

Synthetic Challenges : The target compound’s synthesis may require precise coupling of α-halogenated ketones with pyrazole intermediates, similar to methods in .

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